molecular formula C17H14N2O2 B4745227 2-{2-[(4Z)-2,2-DIMETHYL-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-YLIDENE]ETHYLIDENE}PROPANEDINITRILE

2-{2-[(4Z)-2,2-DIMETHYL-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-YLIDENE]ETHYLIDENE}PROPANEDINITRILE

Cat. No.: B4745227
M. Wt: 278.30 g/mol
InChI Key: MAEYNFAPKCZNQR-DHDCSXOGSA-N
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Description

2-{2-[(4Z)-2,2-DIMETHYL-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-YLIDENE]ETHYLIDENE}PROPANEDINITRILE is a complex organic compound characterized by its unique structure, which includes a dioxin ring and a nitrile group

Properties

IUPAC Name

2-[(2Z)-2-(2,2-dimethyl-6-phenyl-1,3-dioxin-4-ylidene)ethylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-17(2)20-15(9-8-13(11-18)12-19)10-16(21-17)14-6-4-3-5-7-14/h3-10H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEYNFAPKCZNQR-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=CC(=CC=C(C#N)C#N)O1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC(=C/C(=C/C=C(C#N)C#N)/O1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4Z)-2,2-DIMETHYL-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-YLIDENE]ETHYLIDENE}PROPANEDINITRILE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxin ring and the introduction of the nitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4Z)-2,2-DIMETHYL-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-YLIDENE]ETHYLIDENE}PROPANEDINITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-{2-[(4Z)-2,2-DIMETHYL-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-YLIDENE]ETHYLIDENE}PROPANEDINITRILE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate or biochemical probe.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-{2-[(4Z)-2,2-DIMETHYL-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-YLIDENE]ETHYLIDENE}PROPANEDINITRILE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. Detailed studies on its binding affinity, specificity, and downstream effects help elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxin derivatives and nitrile-containing molecules. Examples are:

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline

Uniqueness

What sets 2-{2-[(4Z)-2,2-DIMETHYL-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-YLIDENE]ETHYLIDENE}PROPANEDINITRILE apart is its specific structural features, such as the combination of a dioxin ring with a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(4Z)-2,2-DIMETHYL-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-YLIDENE]ETHYLIDENE}PROPANEDINITRILE
Reactant of Route 2
2-{2-[(4Z)-2,2-DIMETHYL-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-YLIDENE]ETHYLIDENE}PROPANEDINITRILE

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